molecular formula C22H14ClFO3 B5154422 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5154422
M. Wt: 380.8 g/mol
InChI Key: UAYQDZHCVMTIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as CFB or Compound 1, is a synthetic compound that belongs to the class of chromones. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cell growth and survival. Additionally, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is also stable and can be stored for long periods without degradation. However, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also has a relatively short half-life, which can limit its efficacy in certain applications.

Future Directions

There are several future directions for the study of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential neuroprotective effects of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be further explored for the treatment of neurodegenerative diseases. Finally, the safety and efficacy of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in clinical trials can be investigated for potential therapeutic applications.

Synthesis Methods

The synthesis of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-fluorobenzyl chloride in the presence of potassium carbonate and dimethylformamide (DMF). The resulting intermediate is then treated with thionyl chloride and N-chlorosuccinimide to obtain the final product, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. The yield of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is approximately 60%, and the purity can be enhanced by recrystallization.

Scientific Research Applications

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFO3/c23-19-10-18-17(15-6-2-1-3-7-15)11-22(25)27-20(18)12-21(19)26-13-14-5-4-8-16(24)9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYQDZHCVMTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

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